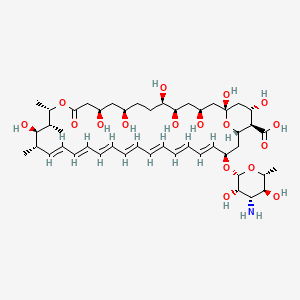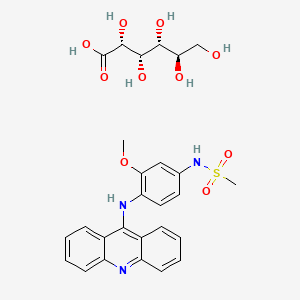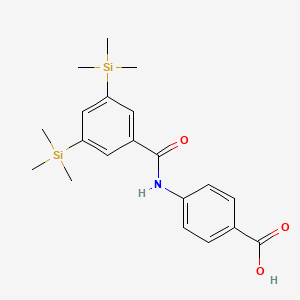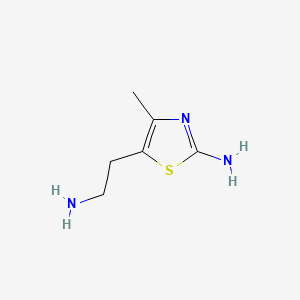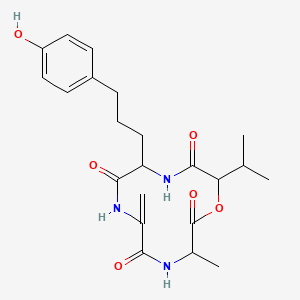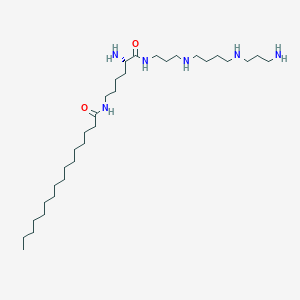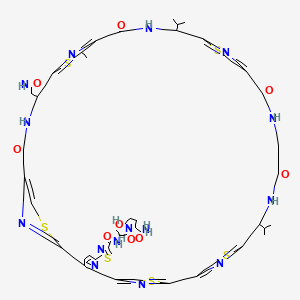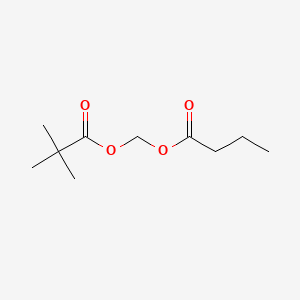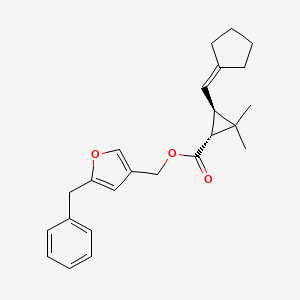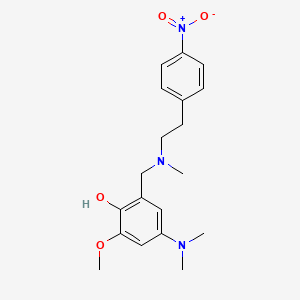
BN-82002
Übersicht
Beschreibung
This compound is a phenolic compound with multiple substituents, including a dimethylamino group, a methoxy group, and a complex amine group. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced via a reductive amination reaction . The methoxy group could be introduced via an etherification reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. For example, the phenolic OH group could potentially undergo reactions such as esterification or etherification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar functional groups would likely make this compound soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung der Proliferation von Tumorzellen
Es wurde gezeigt, dass BN-82002 die Proliferation von Tumorzelllinien durch Hemmung der Aktivität von CDC25-Phosphatasen beeinträchtigt . Diese Hemmung führt zu einer erhöhten inhibitorischen Tyrosinphosphorylierung der cyclinabhängigen Kinase 1, die für die Regulation des Zellzyklus entscheidend ist und das Wachstum von Krebszellen möglicherweise stoppen kann .
Zellzyklusstudien: Modulation des Zellzyklusfortschritts
Die Fähigkeit der Verbindung, CDC25-Phosphatasen zu hemmen, beeinflusst auch den Zellzyklusfortschritt. Durch die Veränderung der Aktivität dieser Phosphatasen kann this compound den Zellzyklus verzögern, was möglicherweise zu einem Zellzyklusarrest in verschiedenen Stadien führt . Diese Eigenschaft ist besonders nützlich bei der Untersuchung der regulatorischen Mechanismen des Zellzyklus.
Biochemische Forschung: Phosphatase-Aktivitätsassays
In biochemischen Assays dient this compound als Werkzeug zur Untersuchung der Phosphataseaktivität von rekombinantem humanem CDC25A, B und C in vitro . Forscher können diese Verbindung verwenden, um die Rolle von Phosphatasen in verschiedenen biochemischen Signalwegen zu verstehen.
Pharmakologische Studien: Analyse von Selektivität und Potenz
Die Selektivität von this compound für CDC25-Phosphatasen gegenüber anderen Tyrosinphosphatasen wie CD45 macht es zu einer wertvollen Verbindung für pharmakologische Studien . Sein Potenz- und Selektivitätsprofil hilft bei der Entwicklung und Entwicklung neuer Therapeutika.
Antitumor-Eigenschaften: Reduktion des Tumorwachstums
In-vivo-Studien haben gezeigt, dass this compound das Tumorwachstum in athymischen Mäusen, die mit humanen Bauchspeicheldrüsenzellen MIA PaCa-2 xenotransplantiert wurden, reduziert . Dies deutet auf seine potenzielle Anwendung bei der Entwicklung von Antitumorbehandlungen hin.
Entwicklung von Therapeutika: Wirkstoffforschung
Die pharmakologischen Eigenschaften von this compound, einschließlich seiner Potenz und irreversiblen Hemmung von CDC25-Phosphatasen, machen es zu einem Kandidaten für weitere Wirkstoffforschungsbemühungen, die darauf abzielen, neue Therapeutika für Krankheiten im Zusammenhang mit einer Dysregulation des Zellzyklus zu entwickeln .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
BN-82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family . The primary targets of this compound are CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat . These targets play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting their phosphatase activity . This inhibition is selective, with this compound displaying approximately 20-fold greater selectivity over CD45 tyrosine phosphatase .
Biochemical Pathways
The inhibition of CDC25 phosphatases by this compound affects the cell cycle regulation pathway . Specifically, it impairs the transition between different phases of the cell cycle, leading to cell cycle arrest at various stages . This can have downstream effects on cellular proliferation and growth .
Pharmacokinetics
It’s noted that the free form of this compound is prone to instability, and it’s advisable to consider the stable salt form (bn82002 hydrochloride) that retains the same biological activity .
Result of Action
The inhibition of CDC25 phosphatases by this compound results in a decrease in cellular proliferation . It has been observed that this compound treatment leads to a decrease in the S phase of the cell cycle and an increase in cells containing both a G1 and a G2 DNA content . This suggests that cells treated with this compound are arrested at various stages of the cell cycle .
Action Environment
It’s noted that the free form of the compound is unstable, suggesting that environmental conditions such as temperature and ph could potentially affect its stability and, consequently, its efficacy .
Eigenschaften
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
396073-89-5 | |
| Record name | BN-82002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




